methyl 5-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
5-[3-(3-chlorophenyl)-1-oxoprop-2-enyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid methyl ester is an olefinic compound. It derives from a cinnamic acid.
Scientific Research Applications
Antimicrobial Properties
Methyl 5-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate derivatives have been explored for their antimicrobial properties. A study synthesized a series of these derivatives and found them to possess significant antibacterial and antifungal activity, particularly with the introduction of a methoxy group in the structure (Hublikar et al., 2019). Another research synthesized a novel bicyclic thiohydantoin fused to pyrrolidine compound, demonstrating antibacterial and antimycobacterial activities (Nural et al., 2018).
Structural Characterization and Applications
The synthesis and structural characterization of such compounds have been extensively studied. One research focused on the reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones, contributing to the development of heterocyclic chemistry (Bannikova et al., 2004). Additionally, ab initio crystal structure determination from synchrotron X-ray powder diffraction data has been performed on related compounds, aiding in the understanding of their potential as antitumoral agents (Silva et al., 2012).
Anticancer Potential
There is growing interest in exploring the anticancer properties of these compounds. A study on novel pyrazole derivatives with methyl 5-aminopyrrole-3-carboxylates showed promising results in exhibiting higher anticancer activity compared to the reference drug, doxorubicin (Hafez et al., 2016).
Properties
Molecular Formula |
C17H16ClNO3 |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
methyl 5-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C17H16ClNO3/c1-10-15(17(21)22-3)11(2)19-16(10)14(20)8-7-12-5-4-6-13(18)9-12/h4-9,19H,1-3H3/b8-7+ |
InChI Key |
SSVIORHZXIQVDF-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)/C=C/C2=CC(=CC=C2)Cl |
SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)C=CC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)C=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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